molecular formula C10H12ClNO2 B3345913 6-Chloro-5-methylnicotinic acid isopropyl ester CAS No. 1122090-09-8

6-Chloro-5-methylnicotinic acid isopropyl ester

Cat. No.: B3345913
CAS No.: 1122090-09-8
M. Wt: 213.66 g/mol
InChI Key: RLSTWMKSXAQQGU-UHFFFAOYSA-N
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Description

6-Chloro-5-methylnicotinic acid isopropyl ester is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is a derivative of nicotinic acid, featuring a chlorine atom at the 6th position and a methyl group at the 5th position on the pyridine ring, with an isopropyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylnicotinic acid isopropyl ester typically involves the esterification of 6-Chloro-5-methylnicotinic acid with isopropanol in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylnicotinic acid isopropyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-5-methylnicotinic acid isopropyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylnicotinic acid isopropyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active acid form, which can then interact with its target .

Comparison with Similar Compounds

Similar Compounds

    6-Chloronicotinic acid isopropyl ester: Lacks the methyl group at the 5th position.

    5-Methylnicotinic acid isopropyl ester: Lacks the chlorine atom at the 6th position.

    Nicotinic acid isopropyl ester: Lacks both the chlorine and methyl groups.

Uniqueness

6-Chloro-5-methylnicotinic acid isopropyl ester is unique due to the presence of both chlorine and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

propan-2-yl 6-chloro-5-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-4-7(3)9(11)12-5-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSTWMKSXAQQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 6-chloro-5-methyl-nicotinic acid (21.64 g, 126 mmol) in isopropanol (450 mL), trimethylsilyl chloride (160 mL) is added dropwise. Upon completion of the addition, the mixture is heated to 70° C. and stirring is continued for 18 h. The mixture is diluted with diethyl ether (500 mL) and washed with sat. aq. NaHCO3 solution (5×50 mL). The washings are extracted back with diethyl ether (100 mL). The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 6:1 to give 6-chloro-5-methyl-nicotinic acid isopropyl ester (6.09 g) as a colourless oil; LC-MS: tR=0.97 min, [M+1]+=214.03. 1H NMR (D6-DMSO): δ 1.34 (d, J=6.3 Hz, 6H), 2.41 (s, 3H), 5.11-5.22 (m, 1H), 8.27 (s, 1H), 8.73 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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